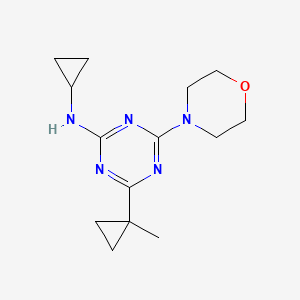
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)-
Cat. No. B8408536
M. Wt: 275.35 g/mol
InChI Key: IRETVFGTMNOZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05258513
Procedure details


0.48 g (20 mmoles) of sodium is dissolved in 20 ml of anhydrous ethanol. This solution is added to an ethanol solution containing 2.48 g (10 mmoles) of N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride, and 2.82 g (22 mmoles) of ethyl 1-methylcyclopropane-carboxylate are then also added to the mixture. The mixture is then heated under reflux under nitrogen for 88 hours. It is cooled, the alcohol is evaporated under reduced pressure and the residue is redissolved in 50 ml of water and 200 ml of dichloromethane. The aqueous phase is separated off and the organic phase is washed twice with 50 ml of water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure and the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane. 0.49 g of 2-cyclopropylamino-4-(1-methylcyclopropyl)-6-morpholino-1,3,5-triazine is obtained. Yield: 17%. M.P.: 94°-95°% C.


Name
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
Quantity
2.48 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Na].Cl.[NH:3]=[C:4]([NH:14][CH:15]1[CH2:17][CH2:16]1)[NH:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[NH:7].[CH3:18][C:19]1([C:22](OCC)=O)[CH2:21][CH2:20]1>C(O)C>[CH:15]1([NH:14][C:4]2[N:3]=[C:18]([C:19]3([CH3:22])[CH2:21][CH2:20]3)[N:7]=[C:6]([N:8]3[CH2:9][CH2:10][O:11][CH2:12][CH2:13]3)[N:5]=2)[CH2:17][CH2:16]1 |f:1.2,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
|
|
Quantity
|
2.48 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N=C(NC(=N)N1CCOCC1)NC1CC1
|
|
Name
|
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC1)C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then also added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under nitrogen for 88 hours
|
|
Duration
|
88 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the alcohol is evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is redissolved in 50 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed twice with 50 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)C1(CC1)C)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.49 g | |
| YIELD: PERCENTYIELD | 17% | |
| YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
